Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
CAS No.: 1220030-11-4
Cat. No.: VC3065566
Molecular Formula: C21H26ClNO3
Molecular Weight: 375.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220030-11-4 |
|---|---|
| Molecular Formula | C21H26ClNO3 |
| Molecular Weight | 375.9 g/mol |
| IUPAC Name | benzyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C21H25NO3.ClH/c23-21(25-16-17-6-2-1-3-7-17)18-9-11-20(12-10-18)24-15-13-19-8-4-5-14-22-19;/h1-3,6-7,9-12,19,22H,4-5,8,13-16H2;1H |
| Standard InChI Key | RRGHSGZNROPTGK-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |
| Canonical SMILES | C1CCNC(C1)CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |
Introduction
Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic organic compound primarily used in research and chemical studies. It is characterized by its molecular structure, which integrates a benzyl ester, a piperidine ring, and an ethoxy linkage. This compound is known for its potential applications in medicinal chemistry and pharmaceutical research.
Synthesis
The synthesis of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride typically involves:
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Starting Materials:
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A benzoic acid derivative with an ethoxy functional group.
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Piperidine as the nitrogen-containing heterocyclic component.
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Benzyl chloride for esterification.
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Reaction Steps:
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Esterification of the benzoic acid derivative with benzyl chloride.
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Alkylation of the ethoxy group with piperidine.
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Conversion to the hydrochloride salt by treatment with hydrochloric acid.
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These steps are conducted under controlled conditions to ensure high yield and purity.
Applications
Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is primarily used in:
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Medicinal Chemistry:
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As a precursor or intermediate in the synthesis of bioactive molecules.
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Potential applications in drug discovery targeting central nervous system receptors due to the piperidine moiety.
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Pharmaceutical Research:
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Investigated for its pharmacological properties, including receptor binding and modulation.
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May exhibit activity in models of pain or neurological disorders.
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Chemical Studies:
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Used as a reagent or building block in organic synthesis.
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Safety and Handling
This compound is classified as an irritant and should be handled with caution:
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Hazards: Can cause irritation to skin, eyes, and respiratory tract.
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Storage Conditions: Store in a cool, dry place away from moisture and incompatible substances.
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Personal Protective Equipment (PPE): Gloves, safety goggles, and lab coats are recommended during handling.
Comparative Data
To better understand this compound's significance, here is a comparison with structurally related compounds:
These compounds share similar piperidine-based frameworks but differ in their ester groups, influencing their chemical reactivity and biological activity.
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